molecular formula C10H22ClNO B13465053 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B13465053
M. Wt: 207.74 g/mol
InChI Key: QZILHGGWSXHRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a cyclohexanol derivative featuring two methyl groups at the 4-position of the cyclohexane ring and a methylaminomethyl substituent at the 1-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents. Its molecular formula is inferred as C₁₀H₂₂NOCl (cyclohexanol backbone + substituents + HCl), with a molecular weight of approximately 215.75 g/mol (calculated).

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

4,4-dimethyl-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)4-6-10(12,7-5-9)8-11-3;/h11-12H,4-8H2,1-3H3;1H

InChI Key

QZILHGGWSXHRCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CNC)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexanone with a methylamine derivative. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired cyclohexanol derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different cyclohexane derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexane compounds.

Scientific Research Applications

4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol HCl (Target) C₁₀H₂₂NOCl ~215.75 4,4-dimethyl, 1-(methylaminomethyl) Not explicitly stated
Ambroxol Hydrochloride C₁₃H₁₈Br₂N₂O·HCl 414.56 3,5-dibromo-2-aminophenyl, methylamino Mucolytic, expectorant
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 3-hydroxyphenyl, methylaminomethyl Decongestant (α₁-adrenergic agonist)
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl C₁₅H₂₃NO₂·HCl 285.81 3-hydroxyphenyl, dimethylaminomethyl Not specified (lab use)
Methoxmetamine C₁₄H₁₉NO₂ 233.31 3-methoxyphenyl, methylamino, cyclohexanone Dissociative anesthetic analog
(±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol HCl C₁₆H₂₅NO₂·HCl 299.84 3-methoxyphenyl, dimethylaminomethyl Not specified

Key Observations:

Structural Variations: The target compound lacks aromatic rings (e.g., bromophenyl in ambroxol or hydroxyphenyl in phenylephrine), which may reduce receptor specificity compared to adrenergic or mucolytic agents .

Physicochemical Properties: Ambroxol hydrochloride is a white crystalline solid with a melting point of 81–82°C and high solubility in methanol, acetone, and acetonitrile . Phenylephrine hydrochloride’s properties are less detailed but share similar polar solvent compatibility . The target compound’s solubility is likely comparable due to the hydrochloride salt.

Pharmacological Activity: Ambroxol’s mucolytic action is linked to its ability to stimulate surfactant production , while phenylephrine’s vasoconstrictor effects derive from α₁-adrenergic receptor agonism .

Analytical Methods :

  • Reverse-phase HPLC (RP-HPLC) is widely used for ambroxol and phenylephrine quantification , and UV spectroscopy aids in stability studies . These methods are likely applicable to the target compound for purity and degradation analysis.

Research Findings and Data Gaps

  • Toxicity and Safety : Phenylephrine’s safety data sheet highlights hazards such as skin/eye irritation , suggesting the target compound may require similar handling precautions.
  • Pharmacokinetics: Methoxmetamine’s cyclohexanone backbone is associated with dissociative effects , but the target compound’s cyclohexanol structure may alter metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.